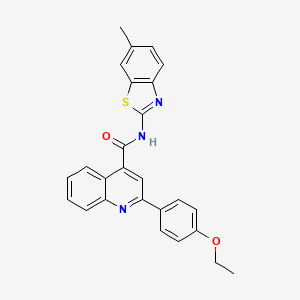
2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic plasticity, learning, and memory. CNQX has been extensively studied for its potential therapeutic applications in neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid is a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. By binding to the receptor, this compound prevents the binding of glutamate, thus inhibiting the excitatory neurotransmission. This inhibition of glutamate receptors has been shown to reduce seizure activity and improve cognitive function in animal models.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as an AMPA receptor antagonist, this compound has been shown to inhibit the release of dopamine and serotonin in the brain. This compound has also been shown to reduce the activity of NMDA receptors, another subtype of glutamate receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid has several advantages and limitations for laboratory experiments. One advantage is its specificity for the AMPA receptor subtype, which allows for the selective inhibition of excitatory neurotransmission. Another advantage is its ability to cross the blood-brain barrier, making it useful for studying the effects of glutamate receptors in the central nervous system. However, a limitation of this compound is its potential toxicity and off-target effects, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of 2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid. One direction is the development of more selective and potent AMPA receptor antagonists for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of this compound on synaptic plasticity and learning and memory. Additionally, the potential use of this compound as a tool for studying the role of glutamate receptors in neurological disorders such as epilepsy and stroke should be explored.
Métodos De Síntesis
2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid can be synthesized using various methods, including the reaction of 6-chloro-3,4-dihydro-2H-1,3-benzoxazine with ethyl 3-bromopropionate in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to yield this compound. Other methods involve the reaction of 6-chloro-3,4-dihydro-2H-1,3-benzoxazine with chloroacetic acid and subsequent esterification with 3-hydroxypropionic acid.
Aplicaciones Científicas De Investigación
2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models, this compound has been shown to reduce seizure activity and improve cognitive function in Alzheimer's disease and stroke. This compound has also been studied as a potential treatment for Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.
Propiedades
IUPAC Name |
2-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-5(11(16)17)13-9(14)7-3-2-6(12)4-8(7)10(13)15/h2,5,7-8H,3-4H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFBUPBTMUZFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2CC=C(CC2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5144444.png)
![N-(2-ethyl-3-methyl-4-quinolinyl)-2-[4-(2-oxo-2-phenylethyl)-1-piperazinyl]acetamide oxalate](/img/structure/B5144452.png)
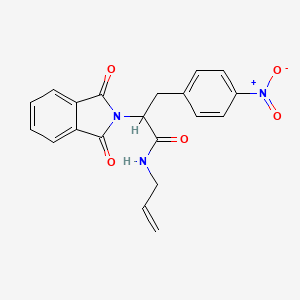
![2-(1H-benzimidazol-2-ylthio)-N-naphtho[1,2-d][1,3]thiazol-2-ylacetamide](/img/structure/B5144486.png)
![N-(4-sec-butylphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5144494.png)
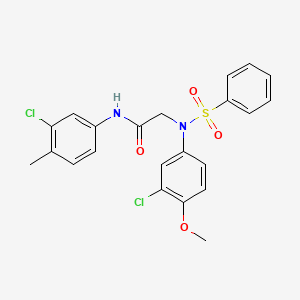
![8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5144514.png)
![5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5144517.png)
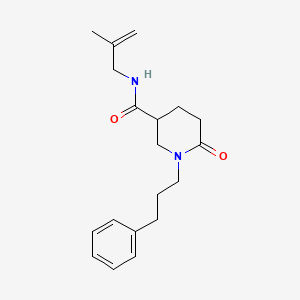
![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)
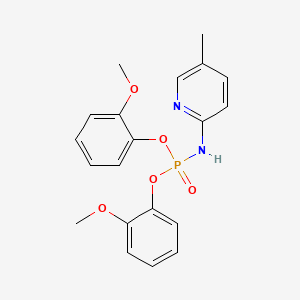
![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)
